![molecular formula C27H20N2OS B2488312 N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]naphthalene-1-carboxamide CAS No. 313528-98-2](/img/structure/B2488312.png)

N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]naphthalene-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

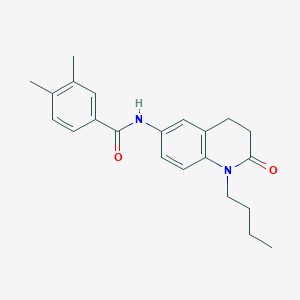

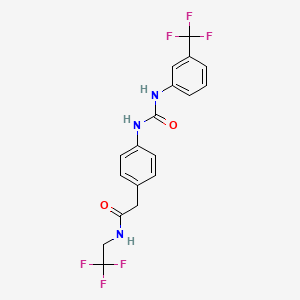

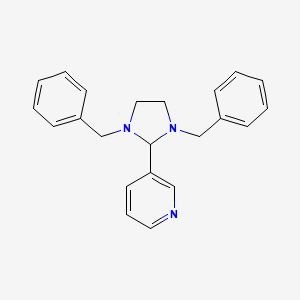

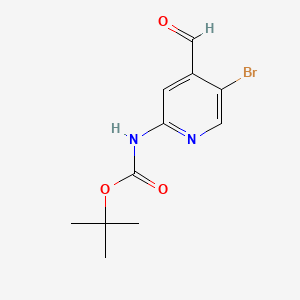

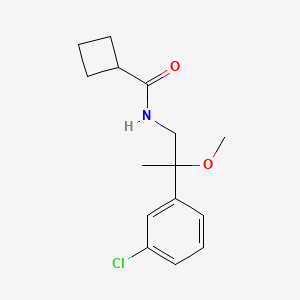

The synthesis of compounds similar to "N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]naphthalene-1-carboxamide" involves multiple steps, including the condensation of specific thiazole derivatives with naphthalene-based compounds. For instance, β-naphthalene incorporated thiazole-5-carboxamides/thiazole-5-ketones were prepared by reacting 4-methyl-2-(naphthalen-2-yl)thiazole-5-carbonyl chloride with appropriate amines, indicating a method that might be applicable to the synthesis of the compound (Arshad et al., 2019).

Molecular Structure Analysis

Characterization and analysis of molecular structure are crucial in understanding the behavior and reactivity of chemical compounds. The molecular structure of related compounds has been elucidated using techniques such as FT-IR, 1H NMR, and mass spectral data. For example, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was characterized using single crystal X-ray diffraction, revealing insights into its conformation and molecular interactions (Özer et al., 2009).

Chemical Reactions and Properties

The chemical reactivity and properties of compounds structurally related to "this compound" involve their potential in forming new bonds and undergoing various chemical reactions. For instance, the synthesis and characterization of derivatives through reactions such as cyclocondensation and nucleophilic aromatic substitution have been documented, showcasing the compound's versatility in chemical synthesis (Williams et al., 2010).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are vital for determining the compound's applications. The crystalline structure and hydrogen bonding patterns of similar compounds have been analyzed, providing insights into their stability and physical behavior (Smith & Lynch, 2013).

Chemical Properties Analysis

The chemical properties, such as reactivity towards different reagents, electrophilic substitution reactions, and potential biological activity, are essential for predicting the compound's utility in various fields. Studies on related compounds have explored these aspects, demonstrating significant activities and interactions, which could be relevant to "this compound" (Bantu et al., 2019).

科学的研究の応用

Anticonvulsant Activity

N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]naphthalene-1-carboxamide and its derivatives have been evaluated for anticonvulsant activity. Compounds related to this chemical structure were tested using the maximal electroshock seizure (MES) and chemoshock seizure tests, showing significant activity against both animal models. Specifically, certain compounds exhibited promising activity, indicating potential as leads for further investigations in anticonvulsant drug development (Arshad et al., 2019).

Antimicrobial and Antiproliferative Activities

Similar compounds have also been synthesized and evaluated for antimicrobial and antiproliferative activities. For example, derivatives linked to the benzo[1,3]dioxole moiety have shown notable inhibitory effects on HCT-116 cancer cells and possess antimicrobial properties, demonstrating their potential as antimicrobial and anticancer agents (Mansour et al., 2020).

作用機序

Target of Action

The compound, also known as “N-(5-phenyl-4-(p-tolyl)thiazol-2-yl)-1-naphthamide”, is a derivative of thiazole . Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .

Mode of Action

The mode of action of thiazole derivatives can vary depending on the specific compound and its targets. Generally, these compounds interact with their targets to induce changes that result in their observed biological activities . For instance, some thiazole derivatives have been found to inhibit the aggregation factor of human platelets , act as fibrinogenic receptor antagonists with antithrombotic activity , and inhibit bacterial DNA gyrase B . .

Biochemical Pathways

Thiazole derivatives can affect various biochemical pathways depending on their specific targets and modes of action. For example, some thiazole derivatives have been found to inhibit the synthesis of certain proteins, disrupt cell membrane function, or interfere with DNA replication . .

Result of Action

The result of a compound’s action can be observed at the molecular and cellular levels. For instance, some thiazole derivatives have been found to induce cell death, inhibit cell growth, or modulate immune responses . .

特性

IUPAC Name |

N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H20N2OS/c1-18-14-16-20(17-15-18)24-25(21-9-3-2-4-10-21)31-27(28-24)29-26(30)23-13-7-11-19-8-5-6-12-22(19)23/h2-17H,1H3,(H,28,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEMXQMMCTLCBNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=CC4=CC=CC=C43)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-chloro-6-fluorobenzyl)oxy]-N'-[(E)-(2-hydroxyphenyl)methylidene]benzenecarbohydrazide](/img/structure/B2488232.png)

![7,7-Dimethyl-10-phenyl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one](/img/structure/B2488235.png)

![(2E)-3-[(5-fluoro-2-methylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2488237.png)

![cis-N-[3-methyl-1-(phenylmethyl)-4-piperidinyl]-N-phenyl-propanamide,monohydrochloride](/img/structure/B2488247.png)